molecular formula C11H15BrN2S B1415316 N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea CAS No. 2197054-84-3

N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea

Cat. No. B1415316
CAS RN: 2197054-84-3
M. Wt: 287.22 g/mol
InChI Key: INTFFKWCOHJTSA-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea (IPMTU) is a thiourea compound with a wide range of scientific research applications. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. IPMTU has been used in a variety of fields, including biochemistry, pharmacology, and industrial chemistry.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Techniques

    New derivatives of thiourea, including those similar in structure to N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea, have been synthesized and characterized, showing potential for further development into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, the preparation of certain organophosphorus compounds bearing the 2,4-di-t-butyl-6-isopropylphenyl group highlights the versatility in synthesizing compounds with varied functional groups (Toyota, Matsushita, Shinohara, & Yoshifuji, 2001).

  • Structural Studies

    Studies on N-2-(4-picolyl)- and N-2-(6-picolyl)-N'-(2-chlorophenyl)thioureas and N-2-(6-picolyl)-N'-(2-bromophenyl)thiourea have provided insights into the intramolecular and intermolecular hydrogen bonding, affecting the planarity of the molecules and their physical properties (Kelman et al., 2002). This research suggests the importance of structural analysis in understanding the reactivity and potential applications of thiourea derivatives.

Potential Applications

  • Antimicrobial Activity

    The synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas showcase the activity of thiourea derivatives against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Limban et al., 2011).

  • Photostabilization

    Thiophene derivatives have been synthesized and evaluated for their efficacy in photostabilizing poly(vinyl chloride), demonstrating the potential of such compounds in material science applications (Balakit et al., 2015).

  • Catalysis

    Research on catalytic systems, such as the amide-base system of TMAF and N(TMS)3 for deprotonative coupling, reveals the role of thiourea and related compounds in facilitating chemical transformations, highlighting their importance in synthetic chemistry (Shigeno et al., 2019).

properties

IUPAC Name

1-(2-bromo-4-propan-2-ylphenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2S/c1-7(2)8-4-5-10(9(12)6-8)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTFFKWCOHJTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=S)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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